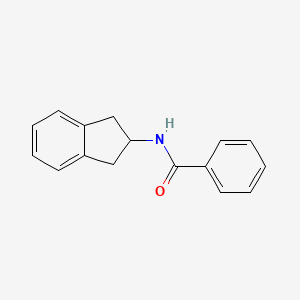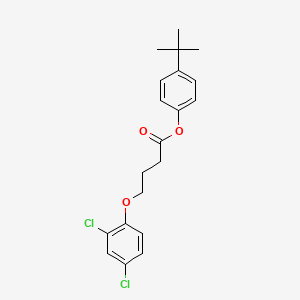
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate, also known as TBB, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit protein phosphatase 2A (PP2A), a key enzyme involved in many cellular processes. TBB has been shown to have potential applications in cancer treatment, neurodegenerative diseases, and viral infections.
Scientific Research Applications
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate has been extensively studied for its potential therapeutic applications in various diseases. For example, 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate has also been found to have neuroprotective effects in models of Parkinson's and Alzheimer's diseases by reducing oxidative stress and inflammation. In addition, 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate has been shown to inhibit the replication of several viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).
Mechanism of Action
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate selectively inhibits PP2A, a serine/threonine phosphatase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival. PP2A is also involved in the regulation of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. By inhibiting PP2A, 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate can modulate these pathways and affect cellular processes such as apoptosis, cell cycle progression, and autophagy.
Biochemical and Physiological Effects:
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neuronal cells, and inhibit viral replication in liver cells. 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate has also been shown to affect glucose metabolism and insulin secretion in pancreatic beta cells.
Advantages and Limitations for Lab Experiments
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate is a useful tool for studying the role of PP2A in various cellular processes and diseases. However, there are some limitations to using 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate in lab experiments. For example, 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate may have off-target effects on other phosphatases or proteins, which can complicate the interpretation of results. In addition, 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate may have different effects on different cell types or tissues, which can affect the reproducibility of results.
Future Directions
There are many potential future directions for 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate research. For example, further studies are needed to investigate the specificity and selectivity of 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate for PP2A, as well as its potential off-target effects. In addition, more research is needed to explore the therapeutic potential of 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate in various diseases, such as cancer, neurodegenerative diseases, and viral infections. Furthermore, the development of more potent and selective PP2A inhibitors based on the structure of 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate may lead to the discovery of novel therapeutics for various diseases.
Synthesis Methods
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with 2,4-dichlorophenoxybutyric acid in the presence of a catalyst and solvent. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
(4-tert-butylphenyl) 4-(2,4-dichlorophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O3/c1-20(2,3)14-6-9-16(10-7-14)25-19(23)5-4-12-24-18-11-8-15(21)13-17(18)22/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSHUKKDRICWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

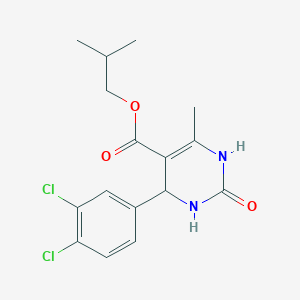
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)

![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)

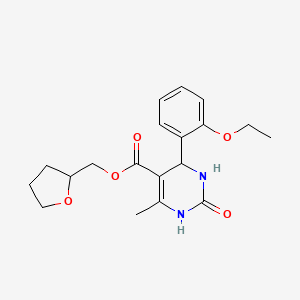
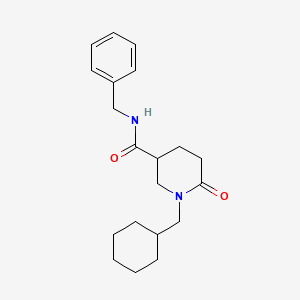
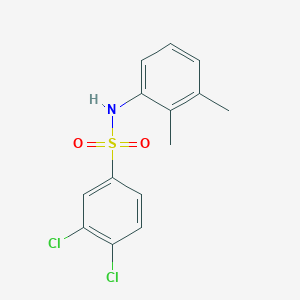
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)

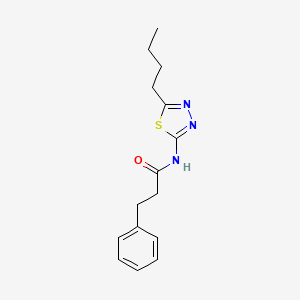
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)
